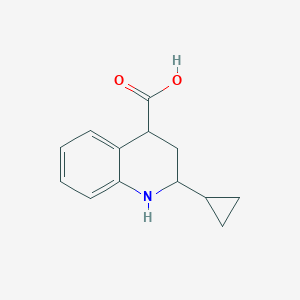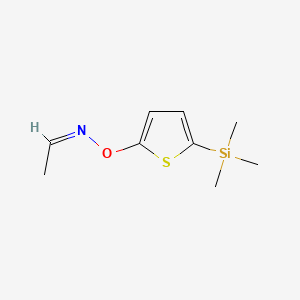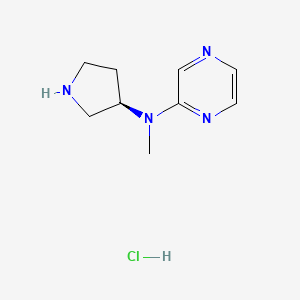
3-Chloro-5-(cyclopentylmethoxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(cyclopentylmethoxy)pyridazine is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.67 g/mol . It is characterized by the presence of a chloro group, a cyclopentylmethoxy group, and a pyridazine ring. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(cyclopentylmethoxy)pyridazine typically involves the reaction of 3-chloropyridazine with cyclopentylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(cyclopentylmethoxy)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as DMF or dimethyl sulfoxide (DMSO), and may require the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, and reducing agents, such as sodium borohydride, can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while oxidation reactions can produce pyridazine N-oxides.
Aplicaciones Científicas De Investigación
3-Chloro-5-(cyclopentylmethoxy)pyridazine has several scientific research applications, including:
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding assays.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(cyclopentylmethoxy)pyridazine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-(methoxymethyl)pyridazine: Similar in structure but with a methoxymethyl group instead of a cyclopentylmethoxy group.
3-Chloro-5-(ethoxymethyl)pyridazine: Contains an ethoxymethyl group instead of a cyclopentylmethoxy group.
3-Chloro-5-(propoxymethyl)pyridazine: Features a propoxymethyl group in place of the cyclopentylmethoxy group.
Uniqueness
3-Chloro-5-(cyclopentylmethoxy)pyridazine is unique due to the presence of the cyclopentylmethoxy group, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propiedades
Número CAS |
1346691-30-2 |
|---|---|
Fórmula molecular |
C10H13ClN2O |
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
3-chloro-5-(cyclopentylmethoxy)pyridazine |
InChI |
InChI=1S/C10H13ClN2O/c11-10-5-9(6-12-13-10)14-7-8-3-1-2-4-8/h5-6,8H,1-4,7H2 |
Clave InChI |
MSLYPOPMRFAXAD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)COC2=CC(=NN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11887147.png)



![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11887167.png)

![3-Methylsulfanyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887180.png)

![3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine](/img/structure/B11887185.png)
![6-Bromo-7-fluoroimidazo[1,5-a]pyridine](/img/structure/B11887188.png)


![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11887222.png)

